4-(10H-phenothiazin-10-yl)benzaldehyde
Overview
Description
4-(10H-phenothiazin-10-yl)benzaldehyde: is an organic compound with the molecular formula C19H13NOS . It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in pharmaceuticals and dyes. This compound is characterized by the presence of a benzaldehyde group attached to the phenothiazine core, making it a valuable intermediate in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(10H-phenothiazin-10-yl)benzaldehyde typically involves the reaction of phenothiazine with benzaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction , where phenothiazine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(10H-phenothiazin-10-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Oxidation: 4-(10H-phenothiazin-10-yl)benzoic acid.
Reduction: 4-(10H-phenothiazin-10-yl)benzyl alcohol.
Substitution: Various substituted phenothiazine derivatives depending on the substituent introduced.
Scientific Research Applications
4-(10H-phenothiazin-10-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of phenothiazine, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(10H-phenothiazin-10-yl)benzaldehyde involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
4-(10H-phenothiazin-10-yl)benzoic acid: An oxidized form of 4-(10H-phenothiazin-10-yl)benzaldehyde.
4-(10H-phenothiazin-10-yl)benzyl alcohol: A reduced form of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its derivatives exhibit diverse biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-phenothiazin-10-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPAEPLIQARSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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